4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide
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Overview
Description
4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-42153605, and it is a selective antagonist of the 5-HT2C receptor. The 5-HT2C receptor is a subtype of serotonin receptor that is involved in various physiological processes, including appetite regulation, mood regulation, and anxiety.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide is primarily based on its ability to selectively block the 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the 5-HT2C receptor. Studies have shown that this compound can modulate appetite and reduce food intake in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide in lab experiments is its high selectivity for the 5-HT2C receptor. This property allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the research on 4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide. One possible direction is to further explore its potential as a therapeutic agent for the treatment of obesity, anxiety, and depression. Another possible direction is to investigate its effects on other physiological processes that are regulated by the 5-HT2C receptor, such as sleep and circadian rhythms. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form 4-fluoro-N,N-dimethylbenzaldehyde. The second step involves the reaction of 4-fluoro-N,N-dimethylbenzaldehyde with 4-hydroxybenzylamine to form this compound.
Scientific Research Applications
The scientific research application of 4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide is primarily focused on its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the 5-HT2C receptor and can act as a selective antagonist. This property makes it a potential candidate for the treatment of various disorders that are associated with the dysfunction of the 5-HT2C receptor, including obesity, anxiety, and depression.
properties
IUPAC Name |
4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-9-13(17)5-8-15(11)16(20)18(2)10-12-3-6-14(19)7-4-12/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOFYWFKFUJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N(C)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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